1-(3-Allylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
IGYCJNWHRKISOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC=C |
Origin of Product |
United States |
Contextualization Within Modern Organic Chemistry and Materials Science
1-(3-Allylphenyl)ethanone, with the chemical formula C₁₁H₁₂O, is a substituted acetophenone (B1666503). bldpharm.com While specific, in-depth research focused solely on this molecule is not extensively detailed in public literature, its value can be extrapolated from its classification as a bifunctional organic compound. In modern organic chemistry, molecules that offer multiple, distinct reaction sites are highly prized as intermediates. They provide synthetic chemists with the flexibility to construct complex target molecules through sequential or orthogonal transformations.
Acetophenone derivatives are recognized as important intermediates in the synthesis of a wide array of products, including pharmaceuticals, natural products, and polymers. nih.gov Their utility extends to materials science, where they can serve as precursors for specialized resins and photoactive materials. nih.govsolubilityofthings.com The structure of this compound, featuring both a nucleophilic/electrophilic ketone center and a reactive allyl double bond, positions it as a valuable synthon for creating diverse chemical libraries and novel materials. ontosight.ai
| Property | Value |
| CAS Number | 371754-85-7 bldpharm.com |
| Molecular Formula | C₁₁H₁₂O bldpharm.com |
| Molecular Weight | 160.21 g/mol bldpharm.com |
| IUPAC Name | This compound |
Significance of Allylic Ketones and Phenyl Acetophenones in Synthetic Strategies
The synthetic potential of 1-(3-Allylphenyl)ethanone is best understood by examining the reactivity of its constituent functional groups: the allylic system and the phenyl acetophenone (B1666503) core.
Allylic Ketones
The term "allylic ketone" refers to a ketone where the carbonyl group is in proximity to a carbon-carbon double bond. The allyl group (-CH₂CH=CH₂) in this compound is a particularly versatile functional handle. It can undergo a wide range of chemical transformations, making it a key feature for molecular elaboration.
Key reactions involving the allyl group include:
Isomerization: Transition metal catalysts, such as those based on rhodium, nickel, or palladium, can facilitate the isomerization of the allyl group to a more thermodynamically stable conjugated system. acs.orgorganic-chemistry.org This provides a pathway to α,β-unsaturated ketones, which are important intermediates in their own right.
Oxidation: The double bond of the allyl group can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce new oxygen-containing functional groups.
Coupling Reactions: The allyl group can participate in various carbon-carbon bond-forming reactions, a cornerstone of modern synthetic chemistry. organic-chemistry.org
The ability to use allylic alcohols as precursors for ketones through isomerization further highlights the synthetic interplay within this class of compounds. acs.orgresearchgate.net
Phenyl Acetophenones
The phenyl acetophenone moiety is a classic structural motif in organic synthesis. Acetophenones are broadly used as building blocks due to the reactivity of both the ketone and the aromatic ring. nih.gov
Reactions at the Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It readily participates in condensation reactions, such as the Aldol and Claisen-Schmidt reactions, to form larger molecules like chalcones. ijprs.com The carbonyl can also be reduced to a secondary alcohol or converted to an amine through reductive amination. diva-portal.org
Reactions on the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring, although the directing effects of the existing acetyl and allyl substituents must be considered.
This dual reactivity makes phenyl acetophenones ideal starting materials for synthesizing a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov For example, the related compound 3'-Allyl-4'-hydroxyacetophenone is used as an intermediate in the synthesis of chalcones and other heterocyclic structures.
| Functional Group | Type of Reaction | Potential Transformation |
| Allyl Group | Isomerization | Formation of conjugated enones organic-chemistry.org |
| Oxidation | Epoxidation, Dihydroxylation | |
| Coupling | C-C bond formation organic-chemistry.org | |
| Ketone Group | Nucleophilic Addition | Grignard reaction, Reduction to alcohol diva-portal.org |
| Condensation | Aldol, Claisen-Schmidt reactions ijprs.com | |
| α-Halogenation | Introduction of a halogen next to the carbonyl |
Overview of Current Research Paradigms for Complex Organic Molecules
Retrosynthetic Analysis of the this compound Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.comias.ac.in
Strategic Disconnection Approaches
For this compound, two primary disconnection strategies emerge. The first and most intuitive disconnection is at the aryl-allyl bond. This approach simplifies the target molecule into a phenyl ethanone (B97240) derivative and an allyl source. A second key disconnection targets the bond between the aromatic ring and the acetyl group, a common strategy for substituted acetophenones. ias.ac.in This leads to a precursor like 1-allyl-3-bromobenzene, which can then be further simplified. Each disconnection, or "transform," suggests a forward synthetic reaction. sathyabama.ac.in The fragments generated from these disconnections are idealized ions, referred to as synthons, which have corresponding real-world chemical reagents known as synthetic equivalents. lkouniv.ac.insathyabama.ac.in
Functional Group Interconversion (FGI) Pathways
Functional group interconversion (FGI) is a critical aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. sathyabama.ac.inimperial.ac.ukscribd.com For instance, if a direct allylation proves challenging, one might consider introducing a different functional group that can be later converted to the allyl group. An example could be the reduction of a cinnamoyl group or the conversion of a vinyl group. This strategic manipulation of functional groups enhances the versatility of the synthetic plan. solubilityofthings.comresearchgate.net
Established Synthetic Routes to Phenyl Ethanone Scaffolds
The phenyl ethanone core is a common motif in organic chemistry, and several robust methods exist for its synthesis.
Electrophilic Acylation Reactions (e.g., Friedel-Crafts)
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing aryl ketones. iitk.ac.inalfa-chemistry.com This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgstudyraid.com For the synthesis of a precursor to this compound, one could envision the acylation of allylbenzene. However, the presence of the allyl group can lead to side reactions and regioselectivity issues. Therefore, a more common approach is to acylate a protected or precursor aromatic ring and introduce the allyl group later. pearson.com
The general mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene (B151609) ring. studyraid.com
Table 1: Key Considerations for Friedel-Crafts Acylation
| Factor | Description |
| Catalyst | Typically a strong Lewis acid such as AlCl₃, FeCl₃, or BF₃. Stoichiometric amounts are often required. studyraid.com |
| Acylating Agent | Acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) are commonly used. alfa-chemistry.com |
| Solvent | Anhydrous conditions are crucial. Solvents like dichloromethane (B109758) or carbon disulfide are often employed. studyraid.com |
| Substrate | The aromatic ring should not be strongly deactivated by electron-withdrawing groups. libretexts.org |
Cross-Coupling Methodologies for Aryl-Allyl Bond Formation
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. soci.orgicmpp.ro These methods are particularly well-suited for constructing the aryl-allyl bond in this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are prominent examples. The Suzuki coupling, which utilizes an organoboron reagent (like an allylboronic acid or ester) and an aryl halide or triflate in the presence of a palladium catalyst and a base, is a particularly versatile method. nih.govorganic-chemistry.org These reactions often exhibit high functional group tolerance. nih.gov
Table 2: Comparison of Common Cross-Coupling Reactions for Aryl-Allyl Bond Formation
| Reaction | Organometallic Reagent | Aryl Partner | Catalyst System | Key Advantages |
| Suzuki Coupling | Allylboronic acid/ester | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions, high functional group tolerance, commercially available reagents. nih.govorganic-chemistry.org |
| Stille Coupling | Allylstannane | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) | Effective for complex molecules, but tin reagents are toxic. |
| Heck Coupling | Alkene (allyl source) | Aryl halide/triflate | Pd catalyst + Base | Atom-economical, but regioselectivity can be an issue. |
| Negishi Coupling | Allylzinc reagent | Aryl halide/triflate | Pd or Ni catalyst | Highly reactive, but organozinc reagents are moisture-sensitive. |
The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.
Allylation of Aromatic Ketones or Precursors
Direct allylation of an aromatic ketone or a suitable precursor offers another synthetic avenue. This can be achieved through various methods, including nucleophilic attack by an allyl organometallic reagent on an electrophilic aromatic precursor or through transition metal-catalyzed C-H activation/allylation.
Recent advancements have demonstrated the manganese-catalyzed C-H allylation of aromatic ketones, providing a direct route to ortho-allylated products. acs.org While this typically directs to the ortho position, modifications to the directing group or reaction conditions could potentially favor meta-allylation.
Alternatively, the reaction of an aromatic ketone with an allylating agent in the presence of a suitable catalyst can lead to the corresponding homoallylic alcohol, which can then be further manipulated to yield the desired product. nih.govmdpi.comresearchgate.net For instance, the allylation of acetophenone (B1666503) with potassium allyltrifluoroborate can be catalyzed by lanthanide complexes. mdpi.com
Advanced Synthetic Strategies for Allylphenyl Ketones
Modern synthetic approaches for allylphenyl ketones have increasingly focused on catalytic methods that offer high levels of selectivity and efficiency. These strategies are pivotal for creating complex molecular architectures from simpler, readily available starting materials.
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for producing its chiral derivatives, which may possess stereogenic centers on the allyl group or elsewhere on the molecule. The creation of such chiral molecules with high enantiomeric purity is a significant goal in synthetic chemistry, often crucial for their application in pharmaceuticals and materials science. acs.org
The foundation of catalytic asymmetric synthesis lies in the use of chiral catalysts or ligands that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate. For the synthesis of chiral allylphenyl ketones, transition metal catalysts (e.g., based on palladium, copper, or rhodium) are often combined with chiral ligands. rsc.org These ligands, such as chiral phosphines (e.g., DuPHOS), N-heterocyclic carbenes (NHCs), or chiral diols (e.g., BINOL derivatives), create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. rsc.orgnih.govacs.org
For instance, the asymmetric allylboration of ketones, a reaction that forms a homoallylic alcohol, can be catalyzed by chiral diols like 3,3'-Br2-BINOL. rsc.orgacs.org This catalyst promotes the reaction between a ketone and an allyldiisopropoxyborane to yield products with high enantiomeric ratios. acs.org Similarly, copper-based catalysts paired with chiral ligands like (R,R)-i-Pr-DuPHOS have been shown to effectively catalyze the enantioselective allylboration of various ketones. rsc.org Nickel(0) complexes equipped with bulky chiral NHC ligands have also been developed for the stereoselective α-allylation of ketones. nih.gov
Table 1: Examples of Chiral Ligands/Catalysts in Asymmetric Allylation of Ketones
| Catalyst System | Ketone Type | Reaction Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3,3'-Br₂-BINOL (15 mol%) / Allyldiisopropoxyborane | Aromatic & Aliphatic Ketones | Allylboration | 95:5 to 99.5:0.5 er | acs.org |
| CuF₂·2H₂O / (R,R)-i-Pr-DuPHOS / La(Oi-Pr)₃ | Aromatic & Aliphatic Ketones | Allylboration | Up to 99% ee | rsc.org |
| Ni(0) / Chiral Bulky NHC Ligand | Various Ketones | α-Allylation with non-conjugated dienes | Up to 99:1 er | nih.gov |
| Cinchona Alkaloid-Derived Phase-Transfer Catalyst | Imines (precursors to γ-amino ketones) | Umpolung reaction with enones | High ee | nih.govnih.gov |
Developing stereoselective methodologies involves the precise control of stereochemistry during a chemical transformation. For allylphenyl ketones, this could involve the stereoselective allylation of an aryl ketone or the coupling of a stereodefined allyl partner with an aryl component. A key challenge is the creation of adjacent quaternary and tertiary stereocenters, which can be achieved through the allylation of ketones with appropriately substituted allyl-metal reagents. acs.org
Allylboronic acids, for example, react with high anti-stereoselectivity with a broad range of ketones under mild, neutral conditions. acs.org This method tolerates many functional groups. The stereochemical outcome is dictated by a highly organized, six-membered chair-like transition state. rsc.orgnih.gov Research has focused on optimizing these reactions to proceed with lower catalyst loadings and at ambient temperatures, making the processes more practical and efficient. nih.gov
Visible-light photoredox catalysis has become a powerful tool for forging carbon-carbon bonds under mild conditions. nih.govnih.gov This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov
In the context of synthesizing compounds like this compound, photoredox catalysis can be synergistically combined with other catalytic cycles, such as nickel or organocatalysis. nih.govd-nb.info For example, the β-arylation of ketones can be achieved by coupling catalytically generated β-enaminyl radicals with aryl radicals. nih.govacs.org An aryl radical can be generated from an aryl halide or diazonium salt, while the β-enaminyl radical is formed from the ketone via enamine formation and subsequent oxidation. nih.govnih.gov This dual catalytic approach allows for the functionalization of C-H bonds that are otherwise difficult to activate. d-nb.info The method is noted for its mild conditions and broad tolerance of functional groups. d-nb.info
A divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a variety of different products. sathyabama.ac.in For example, one could begin with acetophenone and introduce various functional groups through a series of reactions to create a library of derivatives. kthmcollege.ac.in Another approach could start with a pre-functionalized ketone, such as 3-bromoacetophenone, which can then undergo various palladium-catalyzed cross-coupling reactions with a range of allyl partners to generate a diverse set of 3-allylphenyl ethanone analogs. nih.gov This strategy is particularly powerful for creating chemical libraries for drug discovery or materials science research. acs.org
Catalytic Asymmetric Synthesis Approaches
Reaction Optimization and Process Development for this compound Synthesis
Transitioning a synthetic route from a small-scale laboratory procedure to a large-scale, robust process requires meticulous optimization of reaction conditions. The goal is to maximize product yield and purity while minimizing costs, waste (E-factor), and safety hazards. researchgate.net
For a typical cross-coupling reaction used to synthesize this compound (e.g., Suzuki or Heck coupling), several parameters would be systematically varied and studied. This is often accomplished using Design of Experiments (DoE), a statistical method for efficiently optimizing multiple variables simultaneously. researchgate.net
Key parameters for optimization include:
Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands to find the most active and stable combination. The catalyst loading is a critical factor, aiming for the lowest possible amount without sacrificing reaction rate or yield. nih.gov
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can dramatically affect reaction outcomes. The optimal combination depends on the specific substrates and catalyst system.
Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion in the shortest time possible, thereby maximizing reactor throughput while minimizing the formation of degradation products or side-products.
Reactant Stoichiometry: Adjusting the ratio of the aryl halide to the allylating agent can improve the conversion of the more valuable coupling partner.
Work-up and Purification: Developing a scalable and efficient method for isolating the product is crucial. This may involve optimizing extraction procedures, crystallization conditions, or chromatography methods to ensure high purity of the final compound.
Automated continuous flow platforms are increasingly used for such optimization studies, allowing for rapid screening of conditions and real-time analysis, which can significantly accelerate the development of efficient multistep syntheses. researchgate.net
Table 2: Variables in the Optimization of a Palladium-Catalyzed Heck Reaction
| Parameter | Variables to Screen | Desired Outcome |
|---|---|---|
| Catalyst Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | High activity, stability, low cost |
| Ligand | Phosphine-based (e.g., PPh₃, XPhos), NHC-based | Increased catalyst performance and stability |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Organic bases (e.g., Et₃N) | Efficient catalyst turnover, minimal side reactions |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Good reactant solubility, appropriate boiling point |
| Temperature (°C) | 60 - 120 °C | Optimal rate without product degradation |
| Catalyst Loading (mol%) | 0.1 - 5 mol% | Minimize cost while maintaining high conversion |
Enhancement of Reaction Yields
The efficient synthesis of this compound and its derivatives often relies on transition metal-catalyzed cross-coupling reactions. Key among these are the Suzuki, Stille, and Negishi reactions, which form a carbon-carbon bond between an aryl group and the allyl group. The enhancement of reaction yields in these processes is a critical consideration for practical applications.
Catalyst and Ligand Selection: The choice of catalyst and associated ligands is paramount in optimizing yield. Palladium catalysts are most commonly employed for these cross-coupling reactions. wikipedia.orguwindsor.ca The activity of the palladium catalyst can be substantially enhanced by the choice of ligand. For instance, in the palladium-catalyzed Sonogashira coupling, N-heterocyclic carbene (NHC) ligands have been shown to significantly improve the catalytic activity of allylic Pd(II) precatalysts, leading to yields as high as 95%. mdpi.com Similarly, for Negishi couplings involving challenging substrates like unactivated aryl chlorides, the use of specific biaryldialkylphosphine ligands, such as CPhos, effectively promotes the desired reaction and suppresses side reactions, leading to high yields of the coupled product. nih.gov
Reaction Conditions: The optimization of reaction conditions, including the base, solvent, and temperature, is crucial for maximizing yields. In Suzuki-Miyaura couplings, the choice of base can dramatically affect the outcome. A screening of various bases, including organic and inorganic options, showed that the right selection can increase product yields significantly. mdpi.com For example, a study on the synthesis of thienyl ketones via Suzuki coupling found that using cesium carbonate (Cs₂CO₃) as the base under mild temperature conditions (50 °C) afforded good to excellent yields (46–91%) and tolerated a wide range of functional groups. tandfonline.com
The following table illustrates the optimization of conditions for a one-pot, multi-step reaction involving a Suzuki coupling, highlighting the impact of ligand and base on the final product yield.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Yield (%) mdpi.com |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | 15 |
| 2 | Pd(OAc)₂ (1) | SPhos (4) | K₂CO₃ (2.0) | 75 |
| 3 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₂CO₃ (2.0) | 81 |
| 4 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | Et₃N (3.0) | 63 |
| 5 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₃PO₄·H₂O (3.0) | 72 |
| 6 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | NaOH (3.0) | 65 |
| 7 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | Cs₂CO₃ (3.0) | 32 |
| 8 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₂CO₃ (3.0) | 89 |
Control of Regioselectivity and Stereoselectivity
Regioselectivity: The control of regioselectivity determines which constitutional isomer is formed when multiple reaction sites are available. In the context of this compound, a key reaction where regioselectivity is crucial is the aromatic Claisen rearrangement of a meta-substituted allyl phenyl ether. wikipedia.orgacs.org The electronic nature of the substituent at the meta-position of the aryl ether significantly influences the position of the allylic migration.
Research has shown that electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, away from the substituent. wikipedia.orgskemman.is Conversely, electron-withdrawing groups favor migration to the ortho-position, closer to the substituent. wikipedia.orgresearchgate.net This predictability allows for the selective synthesis of specific isomers. For instance, in the Claisen rearrangement of meta-substituted allyl phenyl ethers, an electron-withdrawing bromide group directs the reaction to the ortho-position with 71% yield of that product, whereas an electron-donating methoxy (B1213986) group directs it to the para-position with 69% yield. wikipedia.org Theoretical calculations have confirmed that these outcomes can be predicted based on the reactant's ground-state conformation or the energies of the transition states. acs.orgresearchgate.net
Stereoselectivity: Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms, particularly in the formation of chiral centers. For derivatives of this compound where the allylation introduces a chiral center, achieving high stereoselectivity is a significant synthetic challenge. Iridium-catalyzed asymmetric allylation reactions have emerged as a powerful tool for this purpose. berkeley.edu These reactions can form products with adjacent quaternary and tertiary stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.govacs.org
The success of these reactions often depends on the synergistic effect of the chiral ligand and the choice of metal enolate. For example, the iridium-catalyzed allylation of cyclic ketone enolates using barium enolates and a specific phosphoramidite (B1245037) ligand yields products with excellent diastereomeric ratios (up to 20:1) and enantiomeric excesses (up to 99%). nih.gov
The following table demonstrates the scope and high stereoselectivity of an iridium-catalyzed asymmetric allylation of various enamides.
| Entry | Substrate | Product | Yield (%) kib.ac.cn | ee (%) kib.ac.cn |
|---|---|---|---|---|
| 1 | Enamide 1a | 3a | 80 | >99 |
| 2 | Enamide 1b | 3b | 75 | >99 |
| 3 | Enamide 1c | 3c | 78 | >99 |
| 4 | Enamide 1d | 3d | 72 | >99 |
| 5 | Enamide 1e | 3e | 81 | >99 |
Furthermore, ruthenium-catalyzed C-C couplings of 1-arylpropynes with alcohols can produce homoallylic sec-phenethyl alcohols with complete anti-diastereoselectivity and high enantioselectivity, showcasing another powerful method for controlling stereochemistry in related systems. nih.gov
Microwave-Assisted Organic Synthesis Considerations
Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govingentaconnect.com This is particularly relevant for the transition metal-catalyzed cross-coupling reactions used to synthesize aryl ketones.
The application of microwave irradiation to Suzuki and Stille reactions has been shown to be highly effective. cem.comuni-wuppertal.de Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes with microwave assistance. cem.com For example, microwave-assisted Suzuki-Miyaura and Stille cross-coupling reactions have been successfully used to synthesize highly electron-rich and diversely functionalized biaryl intermediates, which are precursors to more complex molecular skeletons. nih.govingentaconnect.com The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, thus increasing the yield of the desired compound. researchgate.net
In the context of polymer synthesis via Suzuki and Stille reactions, microwave heating has been shown to reduce reaction times by several orders of magnitude compared to conventional methods, while achieving similar or sometimes enhanced yields and molecular weights. uni-wuppertal.deresearchgate.net The power level of the microwave irradiation is an important parameter that needs to be optimized for each specific reaction to achieve the best results. uni-wuppertal.de The use of microwave-assisted synthesis is also beneficial for reactions conducted in water or under solvent-free conditions, aligning with the principles of green chemistry. cem.comresearchgate.net
Transformations Involving the Carbonyl Functionality
The ketone group in this compound is a primary site for nucleophilic attack and can be readily converted into other functional groups, enhancing its synthetic value.
Nucleophilic Additions to the Ketone
The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org The general reactivity of aldehydes and ketones in nucleophilic addition reactions is well-established, with aldehydes typically being more reactive than ketones due to steric and electronic factors. libretexts.orglibretexts.org
Common nucleophiles that can react with the ketone include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which lead to the formation of tertiary alcohols. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. Another important class of nucleophilic addition involves the reaction with cyanide ions (from sources like HCN or KCN) to form cyanohydrins. chemguide.co.uk These reactions significantly expand the synthetic possibilities starting from this compound.
Derivatization for Synthetic Utility (e.g., dithiane formation)
The carbonyl group can be protected or derivatized to alter its reactivity or to serve as a masked functional group. A prominent example is the formation of a 1,3-dithiane. This transformation involves the reaction of this compound with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org
The resulting 2-aryl-1,3-dithiane can act as an acyl anion equivalent. brynmawr.edu Deprotonation at the C2 position of the dithiane ring, which is rendered acidic by the adjacent sulfur atoms, creates a nucleophilic carbon that can react with various electrophiles. brynmawr.edu This umpolung (polarity reversal) strategy is a powerful tool in organic synthesis. brynmawr.edu Recent advancements have also demonstrated the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu The dithiane group can later be removed under specific conditions to regenerate a carbonyl functionality, often a ketone or an aldehyde, depending on the subsequent reaction steps. organic-chemistry.org
Reactivity of the Allyl Moiety
The allyl group provides a second reactive handle in the molecule, enabling a variety of functionalization reactions at the olefinic and allylic positions.
Olefin Functionalization Reactions
The carbon-carbon double bond of the allyl group is amenable to various addition and functionalization reactions. Direct functionalization of the olefinic C-H bond is a modern and efficient method for introducing new groups. nih.gov For instance, radical alkenylation can be achieved through radical addition to the alkene followed by single-electron-transfer oxidation and elimination. nih.gov
Palladium-catalyzed reactions are also widely used for olefin functionalization. acs.org These can include processes like amination and other cross-coupling reactions. Furthermore, visible-light-mediated photoredox catalysis using copper catalysts has emerged as a powerful and sustainable method for the functionalization of olefins under mild conditions. rsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Three-component olefin dicarbofunctionalization, enabled by photoredox and copper dual catalysis, allows for the installation of two different carbon fragments across the double bond. nih.gov
Hydrogenation and Reduction Pathways
The double bond of the allyl group can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. drhazhan.comunh.edu The reaction conditions, including pressure and temperature, can be controlled to achieve selective reduction of the alkene without affecting the aromatic ring or the carbonyl group. drhazhan.comgoogle.com For instance, ultramild conditions have been developed for the selective hydrogenation of alkenes. researchgate.net This transformation converts the allyl group into a propyl group, leading to the formation of 1-(3-propylphenyl)ethanone.
Allylic Oxidation Studies
The allylic position (the carbon atom adjacent to the double bond) is susceptible to oxidation, leading to the formation of allylic alcohols, ketones, or esters. organic-chemistry.org This transformation is of significant value in the synthesis of natural products and other complex molecules. researchgate.net
A classic reagent for allylic oxidation is selenium dioxide (SeO₂), which can introduce a hydroxyl group at the allylic position. thieme-connect.de The mechanism is believed to involve an initial ene reaction followed by a sathyabama.ac.in-sigmatropic rearrangement. sathyabama.ac.in More recently, methods using copper-aluminum mixed oxides as catalysts with an oxidant like tert-butyl hydroperoxide (TBHP) have been developed. organic-chemistry.org These systems can yield allylic esters when a carboxylic acid is present, or allylic alcohols and ketones when an additive like L-proline is used. organic-chemistry.org
Alkene Isomerization and Rearrangement Processes
The allyl group in this compound is susceptible to isomerization, a reaction that shifts the position of the double bond. This transformation is typically catalyzed by transition metals, such as ruthenium, palladium, or cobalt complexes. nih.govnih.govacs.orgresearchgate.netresearchgate.net The isomerization of allylarenes, like this compound, can lead to the formation of the more thermodynamically stable conjugated isomers, namely (E)- and (Z)-1-(3-(prop-1-en-1-yl)phenyl)ethanone.
The stereoselectivity of the isomerization, yielding either the E (trans) or Z (cis) isomer, is highly dependent on the catalyst system and reaction conditions employed. nih.gov For instance, certain cobalt catalysts have demonstrated high Z-selectivity in the isomerization of various phenylpropenoids. nih.gov In contrast, many palladium-catalyzed isomerizations of allylbenzenes show a preference for the E isomer. nih.gov Ruthenium complexes are also effective catalysts for the isomerization of allyl aryl ethers and related compounds, with the potential for quantitative conversion to the 1-propenyl derivatives. researchgate.net The mechanism for this transformation often involves a metal hydride addition-elimination pathway. acs.org
Table 1: Catalyst Systems for Alkene Isomerization
| Catalyst System | Typical Substrate | Selectivity | Reference |
|---|---|---|---|
| Cobalt Complex | Phenylpropenoids | High Z-selectivity | nih.gov |
| [PdI(μ‐Br)(PtBu3)]2 | Allylarenes | High E-selectivity | nih.gov |
| Ruthenium Complexes | Allyl Phenyl Ethers | High E/Z selectivity possible | researchgate.net |
Aromatic Ring Functionalization Studies
The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. minia.edu.eguomustansiriyah.edu.iqmasterorganicchemistry.comsavemyexams.com The regioselectivity of this reaction is governed by the directing effects of the two substituents already present: the acetyl group (-COCH₃) and the allyl group (-CH₂CH=CH₂).
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. wvu.edu Conversely, the allyl group is an activating, ortho, para-directing group. The interplay between these opposing directing effects determines the position of substitution. The positions ortho to the allyl group are C2 and C4, while the para position is C6. The positions meta to the acetyl group are C5 and the position of the allyl group itself. Therefore, electrophilic attack is most likely to occur at the positions activated by the allyl group and not significantly deactivated by the acetyl group, primarily at C4 and C6. The steric hindrance of the allyl group may influence the ratio of ortho to para substitution.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orguvm.eduharvard.edu This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.orgbaranlab.org In this compound, the acetyl group can potentially act as a DMG. The carbonyl oxygen can coordinate to the lithium cation, directing deprotonation to the C2 or C4 position. However, the acetyl group is also susceptible to nucleophilic attack by the organolithium reagent. Careful selection of the base and reaction conditions is crucial to favor metalation over addition to the carbonyl. The use of hindered amide bases like lithium diisopropylamide (LDA) or in situ trapping of the lithiated species can mitigate this side reaction.
Pericyclic and Rearrangement Reactions
While this compound itself does not directly undergo a Claisen rearrangement, a derivative, the corresponding allyl aryl ether, is a classic substrate for this reaction. benthamopenarchives.comlibretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgopenstax.orglibretexts.orgmsu.edu The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement where an allyl aryl ether is thermally or catalytically converted into an o-allylphenol. libretexts.orglibretexts.orgopenstax.org This concerted process proceeds through a cyclic, six-membered transition state. libretexts.org
For a derivative of this compound, such as 1-(3-allyloxyphenyl)ethanone, heating would induce a libretexts.orglibretexts.org-sigmatropic rearrangement to yield 1-(2-allyl-3-hydroxyphenyl)ethanone and/or 1-(4-allyl-3-hydroxyphenyl)ethanone. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org
A related transformation is the benthamopenarchives.comlibretexts.org-sigmatropic rearrangement, often observed in sulfur ylides. msu.educmu.edu A derivative of this compound containing an allylic sulfide (B99878) could potentially undergo such a rearrangement upon conversion to the corresponding sulfur ylide. cmu.edu
Table 2: Comparison of Sigmatropic Rearrangements
| Rearrangement | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| Claisen | Allyl Aryl Ether | libretexts.orglibretexts.org-shift, C-C bond formation | libretexts.orglibretexts.orgorganic-chemistry.org |
| Cope | 1,5-Diene | libretexts.orglibretexts.org-shift, C-C bond reorganization | wikipedia.orgmsu.edu |
| benthamopenarchives.comlibretexts.org-Wittig | Allylic Ether | benthamopenarchives.comlibretexts.org-shift, requires strong base | msu.edu |
| benthamopenarchives.comlibretexts.org-Sigmatropic | Sulfur Ylide | benthamopenarchives.comlibretexts.org-shift of an ylide | cmu.edu |
The Photo-Fries rearrangement is a photochemical reaction where an aryl ester is converted into hydroxy aryl ketones. aakash.ac.inrit.educdnsciencepub.comasianpubs.orgwikipedia.orgresearchgate.netuminho.pt The reaction proceeds via a radical mechanism initiated by UV light, leading to the formation of ortho and para acyl-substituted phenols. wikipedia.orguminho.pt
This compound itself does not undergo a Photo-Fries rearrangement. However, an ester derivative, such as 3-acetylphenyl acetate (B1210297) (which could be conceptually derived from 1-(3-hydroxyphenyl)ethanone), would be a suitable substrate. Upon irradiation with UV light, this ester could rearrange to form 2-hydroxy-4-acetylacetophenone and 4-hydroxy-2-acetylacetophenone. The yields and product ratios are influenced by the solvent and the presence of other substituents on the aromatic ring. rit.eduuminho.pt An intermolecular version of the photo-Fries rearrangement has also been reported. rsc.org
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
Following a comprehensive review of scientific literature, no specific studies detailing the participation of this compound in cycloaddition reactions, including 1,3-dipolar cycloadditions, were identified. While the allyl functional group present in the molecule is known to be a reactive dipolarophile in principle, and the broader class of allyl ketones has been shown to undergo such reactions, research explicitly documenting these transformations for this compound is not available in the reviewed sources.
General studies on analogous compounds, such as other aryl allyl ketones, have demonstrated their capability to react with various 1,3-dipoles like azides and nitrones to form heterocyclic structures. These reactions typically involve the concerted or stepwise addition of the 1,3-dipole across the carbon-carbon double bond of the allyl group. However, without specific experimental data for this compound, a detailed discussion of its reactivity profile, including reaction conditions, yields, and the stereochemical and regiochemical outcomes of such cycloadditions, cannot be provided.
Consequently, no data tables or detailed research findings concerning the cycloaddition reactions of this compound can be presented at this time. Further experimental investigation is required to elucidate the potential of this specific compound in the realm of cycloaddition chemistry.
Mechanistic Investigations of 1 3 Allylphenyl Ethanone Reactions
Elucidation of Reaction Pathways
Unraveling the precise pathway a reaction follows is a cornerstone of mechanistic chemistry. This involves identifying all transient species and understanding the sequence in which bonds are made and broken.
Experimental Mechanistic Probes
To distinguish between proposed mechanisms, chemists employ a variety of experimental techniques. These probes provide evidence for or against specific reaction pathways.
H-D Crossover Experiments: Crossover experiments are a powerful tool for determining whether a reaction is an intramolecular or intermolecular process. wikipedia.org In the context of reactions involving the allyl group of 1-(3-allylphenyl)ethanone, such as a Claisen rearrangement, a crossover experiment would involve running the reaction with a mixture of the starting material and a deuterated analogue. wikipedia.orgwikipedia.org If the reaction is intramolecular, no crossover products (products containing deuterium (B1214612) from the other molecule) will be formed. scribd.com The absence of such products strongly supports a mechanism where the rearrangement occurs within a single molecule. scribd.com For instance, in studies of similar allyl systems, the lack of crossover products has been definitive evidence for an intramolecular libretexts.orglibretexts.org-sigmatropic rearrangement. wikipedia.org
Kinetic Isotope Effects (KIE): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes, commonly hydrogen with deuterium. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org For example, in a reaction where an allylic C-H bond of this compound is cleaved, a significant kH/kD ratio (typically > 2) would indicate that this bond breaking is part of the slowest step. libretexts.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at a carbon atom between the reactant and the transition state. wikipedia.orgcore.ac.uk For instance, an α-secondary KIE can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org
| Experimental Probe | Information Gained | Typical Application for this compound |
| H-D Crossover | Distinguishes between intramolecular and intermolecular pathways. wikipedia.org | Investigating rearrangement reactions of the allyl group. wikipedia.org |
| Primary KIE | Determines if a C-H bond is broken in the rate-determining step. wikipedia.org | Studying oxidation or dehydrogenation reactions at the allylic position. |
| Secondary KIE | Provides insight into the structure of the transition state. wikipedia.org | Elucidating mechanisms of nucleophilic substitution at the allylic position. |
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization are vital for a complete understanding of the reaction pathway.
In many reactions of this compound, particularly those involving the allyl group, allylic carbocations or allylic radicals can be formed as intermediates. asccollegekolhar.in An allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. asccollegekolhar.in Similarly, an allylic radical is stabilized by the delocalization of the unpaired electron. ucalgary.ca These intermediates are often highly reactive and can be studied using techniques such as laser flash photolysis or by trapping them with specific reagents. beilstein-journals.org In catalytic reactions, organometallic species, such as π-allyl palladium complexes, are key intermediates. libretexts.org These can sometimes be isolated and characterized by spectroscopic methods like NMR and X-ray crystallography. researchgate.net
Transition State Analysis in Key Transformations
The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for reactants to be converted into products. The structure and energy of the transition state determine the rate of the reaction.
For reactions of this compound, such as the Claisen rearrangement of a corresponding allyl ether derivative, the transition state is often a highly ordered, cyclic structure. wikipedia.org In such pericyclic reactions, the transformation proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously. wikipedia.org Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. These calculations can provide detailed information about the geometry and energy of the transition state, which can be used to rationalize experimental observations such as stereoselectivity. researchgate.net For example, DFT calculations can help predict whether a chair-like or boat-like transition state is favored in a rearrangement reaction.
Role of Catalysis in Reaction Mechanisms
Catalysts accelerate chemical reactions without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. slideshare.net
Organometallic Catalysis Mechanisms (e.g., Iridium, Palladium)
Organometallic complexes of iridium and palladium are versatile catalysts for a wide range of reactions involving alkenes and allyl groups. nobelprize.orgsioc-journal.cn
Iridium Catalysis: Iridium catalysts are particularly effective for the isomerization of alkenes. researchgate.net In the case of this compound, an iridium catalyst could facilitate the migration of the double bond to form the more thermodynamically stable conjugated isomer. The mechanism often involves the formation of an iridium-allyl hydride intermediate. researchgate.net Mechanistic studies on similar systems have shown that the reaction can proceed through a π-allyl-Ir(V) intermediate. organic-chemistry.org Some iridium-catalyzed reactions are proposed to proceed via a 1,3-hydrogen shift, forming an enol or enolate intermediate. nih.gov
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. libretexts.orgnobelprize.orgnih.gov For this compound, a palladium catalyst could be used to couple the allyl group with various partners. A common mechanistic feature of many palladium-catalyzed reactions is the formation of a π-allyl palladium complex. libretexts.org The catalytic cycle typically involves steps such as oxidative addition, migratory insertion, and reductive elimination. nobelprize.orgbdu.ac.in For instance, in a Heck-type reaction, the mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nobelprize.org
| Catalyst | Typical Reaction | Key Mechanistic Steps |
| Iridium | Alkene Isomerization researchgate.net | Formation of iridium-allyl hydride intermediate researchgate.net |
| Palladium | Cross-coupling (e.g., Heck, Suzuki) libretexts.orgnobelprize.org | Oxidative addition, migratory insertion, reductive elimination nobelprize.orgbdu.ac.in |
Radical Chain Mechanisms
Radical chain reactions involve a series of steps including initiation, propagation, and termination. lumenlearning.comnumberanalytics.com The allyl group of this compound is susceptible to radical reactions due to the stability of the resulting allylic radical. ucalgary.ca
The initiation step involves the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. ucalgary.calumenlearning.com In the propagation phase, this radical reacts with the substrate to generate a new radical, which then continues the chain. lumenlearning.comlibretexts.org For this compound, a radical could add to the double bond of the allyl group, or abstract a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. ucalgary.calibretexts.org This allylic radical can then react with another molecule to form the product and regenerate the chain-carrying radical. ucalgary.ca Termination occurs when two radicals combine to form a non-radical species. lumenlearning.comnumberanalytics.com
Concerted versus Stepwise Pathways
The pathway a reaction follows, whether concerted or stepwise, is a fundamental aspect of its mechanism, influencing product distribution, stereochemistry, and reaction kinetics.
A concerted reaction is a process where all bond-breaking and bond-forming occur in a single step through a single transition state, with no intermediates being formed. rsc.org A prime example relevant to the synthesis of substituted allylphenols is the Claisen rearrangement. nrochemistry.com The thermal rearrangement of an allyl aryl ether, a precursor to compounds like this compound, is a classic researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.orglibretexts.org This intramolecular process is driven by the formation of a thermodynamically stable carbonyl group in the product. wikipedia.org Evidence for the concerted nature of the Claisen rearrangement comes from crossover experiments, which show the process is intramolecular, and kinetic studies indicating a first-order reaction. wikipedia.org
A stepwise pathway , in contrast, involves two or more distinct steps and the formation of one or more reactive intermediates, such as carbocations, carbanions, or radicals. rsc.org Many common reactions of the allyl group in this compound, such as electrophilic addition, follow a stepwise mechanism. wikipedia.org For instance, the addition of a hydrogen halide (HX) to the allyl double bond proceeds via a two-step mechanism. libretexts.org In the first step, the alkene's pi electrons attack the electrophile (H+), forming a C-H bond and a secondary carbocation intermediate, in accordance with Markovnikov's rule. wikipedia.orglibretexts.org In the second step, the halide nucleophile (X-) attacks the carbocation, forming the final product. wikipedia.org
Furthermore, some reactions exist on a mechanistic spectrum. While the thermal Claisen rearrangement is typically viewed as concerted, computational and experimental studies have proposed mechanisms with some stepwise character, involving asynchronous transition states or biradicaloid intermediates, depending on the specific substrate and reaction conditions. nih.govclockss.org Similarly, photochemical rearrangements, such as the photo-Claisen rearrangement, proceed via a stepwise radical-cleavage and bond-formation mechanism, which allows for a wider variety of products compared to the thermal concerted pathway. wikipedia.org Intramolecular carbonyl-olefin cyclizations, which could be envisioned for this compound under certain catalytic conditions, can also proceed via either concerted or stepwise pathways involving ionic intermediates. mdpi.comnih.gov
Table 1: Comparison of Concerted and Stepwise Reaction Pathways
| Feature | Concerted Pathway | Stepwise Pathway |
|---|---|---|
| Definition | All bond changes occur in a single mechanistic step. rsc.org | Bond changes occur in two or more sequential steps. rsc.org |
| Intermediates | No intermediates are formed. rsc.org | One or more reactive intermediates (e.g., carbocations, radicals) are formed. wikipedia.orglibretexts.org |
| Transition State | A single, often cyclic, transition state. nrochemistry.com | A separate transition state for each step. |
| Stereochemistry | Often stereospecific. | Often results in a mixture of stereoisomers if a planar intermediate (e.g., carbocation) is formed. |
| Example Reaction | Thermal Claisen rearrangement of an allyl aryl ether. wikipedia.orglibretexts.org | Electrophilic addition of HBr to the allyl group. wikipedia.orglibretexts.org |
Influence of Steric and Electronic Effects on Reaction Mechanisms
The competition between different mechanistic pathways and the regioselectivity of reactions involving this compound are heavily influenced by steric and electronic factors. These effects arise from the spatial arrangement of atoms and the distribution of electron density within the molecule and reacting partners. numberanalytics.com
Electronic Effects: These effects relate to how the electron-donating or electron-withdrawing nature of substituent groups influences reaction centers. In reactions involving precursors to this compound, such as the aromatic Claisen rearrangement of 3-acetylphenyl allyl ether, the acetyl group plays a crucial electronic role. As a meta-directing, electron-withdrawing group, it significantly influences the regioselectivity of the rearrangement. wikipedia.org Studies on meta-substituted allyl aryl ethers have shown that electron-withdrawing groups strongly direct the rearrangement to the more sterically hindered ortho position (C2, between the ether and acetyl groups). nih.govnsf.gov This is attributed to the stabilization of the partial negative charge that develops at this carbon in the transition state. nsf.gov Conversely, electron-donating groups at the meta position tend to favor migration to the less hindered ortho position (C6). researchgate.netnsf.gov
For reactions directly on this compound, the electronic nature of the reactants is also paramount. In the electrophilic addition to the allyl group's double bond, the formation of the more stable secondary carbocation adjacent to the phenyl ring is favored over the primary carbocation at the terminal carbon, a classic example of electronic control described by Markovnikov's rule. wikipedia.org
Steric Effects: These effects arise from the physical bulk of substituent groups, which can hinder the approach of a reagent to a reaction site. numberanalytics.com In the Claisen rearrangement of meta-substituted aryl ethers, there is a competition between electronic and steric effects. While the electron-withdrawing acetyl group directs the allyl group to the more crowded C2 position, a very bulky substituent could potentially alter this preference. nih.gov However, studies have shown that for many substituents, the electronic effects are the dominant factor controlling regioselectivity. clockss.org In a study on meta-allyloxy aryl ketones, it was found that the electron-withdrawing carbonyl group had a major influence, directing rearrangement to the more hindered position, an effect that could be reversed by converting the ketone to a bulky triisopropylsilyl enol ether, which alters both steric and electronic properties. nih.gov
Table 2: Influence of Meta-Substituents on the Regioselectivity of the Aromatic Claisen Rearrangement
| meta-Substituent (X) on Allyl Phenyl Ether | Electronic Nature | Favored Rearrangement Product | Primary Influence |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | 2-allyl-3-methoxyphenol (migration to C6) wikipedia.org | Electronic researchgate.netwikipedia.org |
| -CH₃ (Methyl) | Weakly Electron-Donating | 2-allyl-3-methylphenol (migration to C6) researchgate.net | Electronic researchgate.net |
| -Br (Bromo) | Electron-Withdrawing | 2-allyl-3-bromophenol (migration to C2) wikipedia.org | Electronic wikipedia.org |
| -COCH₃ (Acetyl) | Electron-Withdrawing | 2-allyl-3-acetylphenol (migration to C2) nih.govnsf.gov | Electronic nih.govnsf.gov |
Advanced Spectroscopic Characterization and Analytical Techniques for 1 3 Allylphenyl Ethanone
Comprehensive Structural Elucidation Methodologies
The unambiguous determination of the chemical structure of 1-(3-Allylphenyl)ethanone is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. These non-destructive techniques offer a complete picture of the atomic and functional group composition of the molecule.
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in unique chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic, allylic, and acetyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the allyl group exhibit characteristic shifts, with the vinylic protons appearing further downfield than the methylene protons. The methyl protons of the acetyl group are highly shielded and thus appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest field (around δ 198 ppm). The aromatic carbons resonate in the mid-field region (δ 125-140 ppm), with their specific shifts determined by the position of the substituents. The carbons of the allyl group also have characteristic chemical shifts, distinguishing the sp² hybridized carbons from the sp³ hybridized carbon.
Interactive Data Table: Predicted ¹H NMR Data for this compound (Note: Data is predicted based on analogous compounds and spectroscopic principles.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COCH₃ | 2.59 | Singlet (s) | N/A |
| Ar-CH₂- | 3.42 | Doublet (d) | ~6.7 |
| -CH=CH₂ (cis) | 5.10 | Doublet of Quartets (dq) | ~10.1, ~1.5 |
| -CH=CH₂ (trans) | 5.13 | Doublet of Quartets (dq) | ~17.1, ~1.7 |
| -CH=CH₂ | 5.98 | Multiplet (m) | N/A |
| Aromatic H | 7.40 - 7.85 | Multiplet (m) | N/A |
Interactive Data Table: Predicted ¹³C NMR Data for this compound (Note: Data is predicted based on analogous compounds and spectroscopic principles.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COCH₃ | 26.7 |
| Ar-CH₂- | 40.0 |
| -CH=CH₂ | 116.5 |
| Aromatic CH | 126.5 |
| Aromatic CH | 128.6 |
| Aromatic CH | 132.0 |
| Aromatic CH | 133.5 |
| Aromatic C (quaternary) | 137.4 |
| -CH=CH₂ | 137.5 |
| Aromatic C (quaternary) | 141.5 |
| -C=O | 198.2 |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons within the allyl group (-CH₂-CH=CH₂), confirming their connectivity. It would also reveal the coupling network among the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations from the acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the adjacent aromatic carbon. It would also show correlations from the benzylic protons (Ar-CH₂-) to the carbons of the aromatic ring and the allyl group, thus confirming the attachment points of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This experiment can provide information about the molecule's conformation. For example, NOESY could show correlations between the benzylic protons of the allyl group and the ortho proton on the aromatic ring, confirming their spatial proximity.
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic pattern of absorption bands corresponding to the functional groups present. For this compound, the most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the ketone. Other key bands include those for the aromatic C-H and C=C stretching, and the vibrations associated with the allyl group.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound (Note: Frequencies are based on typical values for the respective functional groups.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |
| Ketone C=O Stretch | 1700 - 1680 | Strong |
| Alkene C=C Stretch | 1650 - 1630 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| =C-H Bend (out-of-plane) | 1000 - 900 | Strong |
| Aromatic C-H Bend (out-of-plane) | 800 - 700 | Strong |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals.
For this compound, the C=C bonds of the aromatic ring and the allyl group are expected to show strong Raman scattering. The symmetric breathing mode of the phenyl ring is a particularly characteristic and often intense band in the Raman spectrum researchgate.net. The carbonyl C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.
Interactive Data Table: Expected Raman Shifts for this compound (Note: Frequencies are based on typical values and relative intensities.)
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Ketone C=O Stretch | 1700 - 1680 | Weak |
| Alkene C=C Stretch | 1650 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1580 | Strong |
| Aromatic Ring Breathing Mode | ~1000 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to investigate its electronic transitions. The UV spectrum is primarily dictated by the presence of the acetophenone (B1666503) chromophore, which consists of a benzene (B151609) ring conjugated with a carbonyl group. The allyl substituent, being isolated from this conjugated system by a methylene bridge, has a negligible effect on the primary absorption bands.
The spectrum of this compound is expected to be very similar to that of acetophenone. It typically displays two characteristic absorption bands:
A strong absorption band (π→π* transition) is observed in the range of 240–250 nm. This band, often referred to as the E2 band, arises from the electronic transitions within the π-system of the benzene ring. studyraid.com For acetophenone, this peak is specifically noted at approximately 241-244 nm. researchgate.netphotochemcad.com
A weaker absorption band (n→π* transition) appears around 280 nm. This transition involves the non-bonding (n) electrons of the carbonyl oxygen atom being excited into an anti-bonding π* orbital.
These absorption characteristics are crucial for the quantitative analysis of the compound using techniques like HPLC with UV detection, where the detector can be set to the wavelength of maximum absorbance (λmax) for optimal sensitivity. studyraid.com
| Transition Type | Typical Wavelength (λmax) | Description |
| π → π | ~ 245 nm | Strong absorption arising from the conjugated system of the benzene ring. studyraid.com |
| n → π | ~ 280 nm | Weaker absorption from the non-bonding electrons of the carbonyl group. |
Advanced Mass Spectrometric Techniques
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the calculation of a precise elemental formula. biochemcalc.com
The molecular formula for this compound is C₁₁H₁₂O. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, and ¹⁶O). biochemcalc.commissouri.edu An experimentally determined HRMS value that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
| Parameter | Value | Description |
| Molecular Formula | C₁₁H₁₂O | - |
| Average Molar Mass | 160.212 g/mol | Mass calculated using the weighted average of natural isotopic abundances. webqc.org |
| Calculated Exact Mass | 160.08882 u | Monoisotopic mass calculated using the most abundant isotope of each element (¹²C: 12.00000, ¹H: 1.00783, ¹⁶O: 15.99491). missouri.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) with Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer, typically using an electron ionization (EI) source. The high energy of EI (usually 70 eV) causes the molecule to ionize and fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern of this compound is predicted based on the established fragmentation of acetophenones and alkylbenzenes. asdlib.orgwhitman.edu
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 160, corresponding to the molecular weight of the compound. Aromatic rings stabilize the molecular ion, so this peak should be clearly visible. whitman.edu
Alpha-Cleavage (α-cleavage): The most characteristic fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage). asdlib.org This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of the 3-allylbenzoyl cation, which would be the base peak (most intense peak) in the spectrum.
Loss of Carbon Monoxide: The benzoyl cation fragment can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da).
Fragments from the Allylphenyl Moiety: Cleavage of the acetyl group (CH₃CO•, 43 Da) can lead to the formation of an allylphenyl cation. Rearrangements common to alkylbenzenes, such as the formation of a tropylium ion, can also occur. whitman.edu
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 145 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical (•CH₃). Likely the base peak. |
| 117 | [M - COCH₃]⁺ | Loss of an acetyl radical (•COCH₃). |
| 117 | [145 - CO]⁺ | Loss of carbon monoxide (CO) from the m/z 145 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes formed after rearrangement. |
Liquid Chromatography-Mass Spectrometry (LC-MS, including Q-Exactive-Orbitrap-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. For aromatic ketones like this compound, LC-MS provides a robust analytical solution. nih.govnih.govacs.org Modern systems often couple Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass analyzers like the Q-Exactive Orbitrap.
The analysis would typically involve:
Chromatographic Separation: The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. researchgate.net
Ionization: After elution from the column, the analyte is ionized. Atmospheric Pressure Chemical Ionization (APCI) is often effective for moderately polar compounds like ketones and can produce a strong protonated molecule [M+H]⁺ (m/z 161.09663). nih.govacs.org Electrospray Ionization (ESI) is another common option.
Mass Analysis: A Q-Exactive Orbitrap mass spectrometer would then analyze the ions. This hybrid instrument allows for both full-scan HRMS analysis to confirm the elemental composition of the parent ion and tandem MS (MS/MS) experiments. In MS/MS, the [M+H]⁺ ion is isolated and fragmented to provide structural information, which aids in confirming the identity of the compound in complex mixtures.
LC-MS is particularly useful for analyzing samples in complex matrices, where the selectivity of both the chromatographic separation and the mass spectrometric detection are required. expec-tech.com
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from reaction byproducts or impurities and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantification of this compound. A reverse-phase HPLC method is typically employed, leveraging the compound's moderate polarity.
A standard HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component, the retention time of the compound can be precisely controlled. sielc.comsielc.comsielc.com Detection is commonly performed with a photodiode array (PDA) or a variable wavelength UV detector set at the compound's λmax (~245 nm) for maximum sensitivity. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) and Water. sielc.comsielc.com |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | ~245 nm (at λmax of π→π* transition) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |
This method allows for the separation of this compound from structurally similar impurities, and its purity can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For aromatic ketones, GC coupled with a Flame Ionization Detector (GC-FID) is commonly employed for quantitative analysis, while GC-Mass Spectrometry (GC-MS) provides definitive identification of the compound and any impurities.
A hypothetical GC analysis of a synthesized batch of this compound could be performed under the following conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID/MS |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID), MS Transfer Line at 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL (split ratio 50:1) |
Under these conditions, this compound would elute at a characteristic retention time. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For instance, a high-purity sample would exhibit a single major peak. GC-MS analysis would further confirm the identity of this peak by its mass spectrum, which would show a molecular ion peak corresponding to the molecular weight of this compound (160.21 g/mol ) and a fragmentation pattern consistent with its structure.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound, for example, from 3-bromoacetophenone and allylboronic acid pinacol ester via a Suzuki coupling, TLC can be used to track the consumption of the starting materials and the formation of the product.
A typical TLC analysis for monitoring this reaction would involve the following steps:
Plate Preparation : A small spot of the starting material (3-bromoacetophenone), a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture are applied to a silica gel TLC plate.
Elution : The plate is developed in a chamber containing a suitable solvent system, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 8:2 v/v). The solvent moves up the plate by capillary action.
Visualization : After development, the plate is dried and visualized under a UV lamp (254 nm), as aromatic compounds are typically UV-active. The spots corresponding to the starting material and product will appear as dark spots.
The relative positions of the spots are quantified by their retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The product, this compound, is expected to be less polar than the starting material, 3-bromoacetophenone, and would therefore have a higher R_f value. The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture.
| Compound | Expected R_f (Hexane:Ethyl Acetate 8:2) |
| 3-Bromoacetophenone | ~0.4 |
| This compound | ~0.6 |
Complementary Analytical Methods
Elemental Analysis
Elemental analysis provides the mass percentages of the constituent elements in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C₁₁H₁₂O. This technique serves as a fundamental check of purity and empirical formula. The combustion of a known mass of the compound in excess oxygen produces carbon dioxide and water, which are collected and weighed to determine the carbon and hydrogen content. The oxygen content is typically determined by difference.
Theoretical Elemental Composition of this compound (C₁₁H₁₂O)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 82.46% |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 7.56% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 9.98% |
| Total | 160.23 | 100.00% |
A satisfactory elemental analysis result, where the experimental values are within ±0.4% of the theoretical values, provides strong evidence for the compound's proposed molecular formula and purity.
X-ray Diffraction (XRD) for Crystalline Intermediates
While this compound is a liquid at room temperature, X-ray diffraction can be a vital tool for the structural elucidation of any crystalline intermediates or derivatives formed during its synthesis or subsequent reactions. rsc.org Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal lattice, bond lengths, bond angles, and stereochemistry. nih.gov
For instance, if a crystalline precursor is used in the synthesis of this compound, its structure can be unequivocally confirmed by XRD. rsc.org This technique is particularly valuable for resolving ambiguities that may arise from spectroscopic data alone, especially in cases of complex stereochemistry or unexpected reaction pathways. The successful application of XRD requires the growth of a single crystal of suitable quality, which can sometimes be a challenging and rate-limiting step. nih.gov However, the detailed structural information it provides is often crucial for understanding reaction mechanisms and ensuring the integrity of synthetic intermediates. nih.gov
Chemometric and Multivariate Data Analysis in Spectroscopic Studies
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. felixinstruments.com In the context of spectroscopic studies of this compound, chemometric techniques can be applied to large datasets, such as a series of infrared or Raman spectra, to identify patterns, classify samples, or build predictive models. spectroscopyonline.comresearchgate.net
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most significant information. spectroscopyeurope.com In a spectroscopic context, a set of spectra can be represented as a data matrix where each row corresponds to a sample and each column corresponds to a variable (e.g., wavenumber or chemical shift). PCA transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. spectroscopyeurope.com
For example, a PCA could be performed on the Fourier-transform infrared (FT-IR) spectra of several batches of synthesized this compound to assess batch-to-batch consistency. The FT-IR spectrum of an aromatic ketone like this compound will have characteristic absorption bands for the C=O stretch, C-H stretches of the aromatic ring, and C=C stretches of the allyl group and the aromatic ring. orgchemboulder.com
A hypothetical PCA of FT-IR spectra might reveal the following:
Scores Plot : A plot of the first two or three PCs (e.g., PC1 vs. PC2) would show how the samples group together. Batches with similar spectral characteristics would cluster closely, while outlier batches would be separated from the main group.
Loadings Plot : This plot indicates which original variables (wavenumbers) contribute most significantly to each PC. For instance, the loadings for PC1 might show high values in the region of the carbonyl stretch, indicating that the main source of variation between batches is related to this functional group, perhaps due to differences in concentration or the presence of impurities.
By applying PCA to spectroscopic data, subtle differences that are not apparent from a simple visual inspection of the spectra can be identified and interpreted, providing a more profound understanding of the chemical system. researchgate.nettudublin.ie
Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a powerful multivariate statistical technique widely used in chemometrics for quantitative analysis, particularly when dealing with complex spectroscopic data. researchgate.net This method is adept at handling multicollinearity, a common issue in spectral analysis where predictor variables (e.g., absorbance at different wavenumbers) are highly correlated. PLS regression builds a linear model by projecting the predictor variables and the response variables into a new, lower-dimensional space of latent variables, maximizing the covariance between them. For a compound like this compound, PLS regression can be instrumental in developing robust calibration models for its quantification in various matrices.
The primary application of PLS regression in the context of this compound would be to correlate its concentration (the response variable, Y) with its spectroscopic data (the predictor variables, X), such as data from FT-IR, UV-Vis, or Raman spectroscopy. The goal is to create a model that can accurately predict the concentration of this compound in unknown samples based on their spectra. This is particularly valuable in quality control, reaction monitoring, and formulation analysis where rapid and non-destructive quantification is required.
Hypothetical Research Findings and Data Application
While specific PLS regression studies on this compound are not prevalent in published literature, the methodology can be illustrated through a hypothetical application. A typical study would involve preparing a set of calibration samples with known concentrations of this compound. Spectroscopic data would then be collected for each sample.
For instance, using FT-IR spectroscopy, the absorbance values at various wavenumbers across the mid-infrared region would serve as the X-variables. Key spectral regions corresponding to functional groups in this compound, such as the carbonyl (C=O) stretch, aromatic C=C vibrations, and the allyl group vibrations, would be particularly important.
A hypothetical dataset for building a PLS model is presented below. The table shows the known concentrations of this compound and the corresponding hypothetical absorbance values at selected, relevant wavenumbers.
Table 1: Hypothetical Calibration Data for PLS Regression Analysis of this compound
This table is for illustrative purposes to demonstrate the data structure for a PLS regression model.
| Sample ID | Concentration (mg/mL) | Absorbance at 1685 cm⁻¹ (C=O) | Absorbance at 1605 cm⁻¹ (Aromatic C=C) | Absorbance at 995 cm⁻¹ (Allyl C-H bend) | Absorbance at 915 cm⁻¹ (Allyl C-H bend) |
| CAL-01 | 0.5 | 0.052 | 0.031 | 0.015 | 0.018 |
| CAL-02 | 1.0 | 0.103 | 0.062 | 0.030 | 0.035 |
| CAL-03 | 2.5 | 0.255 | 0.154 | 0.076 | 0.088 |
| CAL-04 | 5.0 | 0.510 | 0.308 | 0.151 | 0.175 |
| CAL-05 | 7.5 | 0.763 | 0.460 | 0.227 | 0.263 |
| CAL-06 | 10.0 | 1.015 | 0.611 | 0.302 | 0.350 |
The PLS algorithm would process this data to develop a regression equation. The model's performance is evaluated using several statistical parameters, often through cross-validation, to ensure its predictive power. nih.gov Key metrics include the coefficient of determination (R²), which indicates the proportion of variance in the concentration that is predictable from the spectral data, and the Root Mean Squared Error of Calibration (RMSEC) and Cross-Validation (RMSECV), which measure the model's accuracy. nih.govnih.gov
The results of such a hypothetical analysis are summarized in the table below.
Table 2: Illustrative Performance Metrics of a PLS Regression Model for this compound Quantification
This table presents hypothetical statistical results to illustrate the evaluation of a PLS model.
| Parameter | Value | Description |
| Number of Latent Variables | 2 | The optimal number of components used to build the model, balancing model fit and complexity to avoid overfitting. |
| R² (Coefficient of Determination) | 0.998 | Indicates a very strong correlation between the predicted and actual concentrations in the calibration set. |
| RMSEC (Root Mean Squared Error of Calibration) | 0.15 mg/mL | The average error of the model when predicting the concentrations of the samples in the calibration set. |
| RMSECV (Root Mean Squared Error of Cross-Validation) | 0.21 mg/mL | An estimate of the model's predictive performance on new, unseen samples, calculated during cross-validation. nih.gov |
These hypothetical results would suggest that a highly accurate and reliable quantitative method for this compound was developed. The model, leveraging just two latent variables, could explain 99.8% of the variance in concentration, with a low predicted error rate. Such a model would be suitable for rapid quality assessment in an industrial setting. The development of such chemometric models represents a significant advancement in the analytical chemistry of aromatic ketones.
Computational Chemistry Approaches for 1 3 Allylphenyl Ethanone Systems
Quantum Mechanical (QM) Studies
Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These approaches solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-(3-allylphenyl)ethanone, DFT calculations would be instrumental in determining its most stable three-dimensional conformation.
Geometry Optimization: The process begins with an initial guess of the molecular structure. The DFT algorithm then systematically adjusts the positions of the atoms to find the arrangement with the minimum electronic energy. This optimized geometry corresponds to the most stable structure of the molecule. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. For this compound, particular interest would lie in the orientation of the allyl and acetyl groups relative to the phenyl ring.
Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic structure in detail. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, spectroscopic properties, and electronic transitions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its chemical behavior.
A hypothetical data table for optimized geometric parameters of this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.22 |
| C-C (acetyl) Bond Length (Å) | 1.51 |
| C=C (allyl) Bond Length (Å) | 1.34 |
| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.41 |
| C-C-O (acetyl) Bond Angle (°) | 120.5 |
| Phenyl-C-C (acetyl) Bond Angle (°) | 119.8 |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Ab Initio and Semi-Empirical Methods
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is the simplest ab initio method, but more accurate, and computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed for more precise energy and property calculations. For this compound, these methods could provide benchmark data for comparison with DFT results.
Semi-Empirical Methods: These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be applied to larger molecular systems. Methods like AM1, PM3, and PM7 could be used to perform rapid conformational searches or preliminary geometry optimizations for this compound before employing more rigorous methods.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
For studying the dynamic behavior of this compound, particularly in a condensed phase (like a solvent or as part of a larger system), molecular mechanics and molecular dynamics are the methods of choice.
Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs (bonds). The energy of the system is calculated using a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Force fields like AMBER, CHARMM, and OPLS are widely used. For this compound, a suitable force field would be used to rapidly explore its conformational landscape.
Molecular Dynamics (MD) Simulations: MD simulations use the forces calculated from a force field to solve Newton's equations of motion for each atom in the system. This allows for the simulation of the molecule's movement over time, providing insights into its dynamic behavior, conformational changes, and interactions with its environment. An MD simulation of this compound in a solvent like water or ethanol could reveal how the solvent affects its conformation and flexibility.
Theoretical Modeling of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energies.
Potential Energy Surface (PES) Mapping
A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps the energy changes as reactants are converted into products. By mapping the PES for a reaction involving this compound, such as an electrophilic addition to the allyl double bond, chemists can identify the lowest energy path, known as the reaction coordinate. This path reveals the presence of any intermediates and the high-energy transition states that connect them.
Transition State Theory (TST) Calculations
Transition State Theory provides a framework for calculating the rate of a chemical reaction. The key to TST is the identification of the transition state, which is the point of maximum energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier.
Using computational methods like DFT, the geometry and energy of the transition state for a reaction of this compound can be calculated. From the calculated activation energy, the rate constant of the reaction can be estimated using the Eyring equation. This allows for a theoretical prediction of how fast a particular reaction will proceed.
A hypothetical data table for the calculated energetics of a reaction involving this compound is shown below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Products | -15.8 |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the theoretical prediction of spectroscopic parameters for this compound. While computational methods are widely applied to various acetophenone (B1666503) derivatives, research focusing explicitly on the ¹H and ¹³C NMR chemical shifts or the vibrational frequencies of the this compound molecule could not be located.
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. researchgate.nettandfonline.com Methods like the Gauge-Including Atomic Orbital (GIAO) are standard for calculating NMR chemical shifts, while vibrational frequencies are commonly computed to understand the infrared and Raman spectra of compounds. dergipark.org.tr These theoretical calculations provide valuable insights that complement experimental data, aiding in structural elucidation and the assignment of spectral features. researchgate.netdergipark.org.tr
For many related acetophenone structures, researchers have successfully employed DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), to achieve good correlation with experimental spectroscopic data. researchgate.netdergipark.org.tr These studies typically involve optimizing the molecular geometry to find the lowest energy conformation, followed by frequency calculations and NMR shielding tensor computations. The calculated vibrational frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model.
Although specific data tables for this compound cannot be presented due to the absence of targeted research, the general approach for a molecule of this nature would involve:
Geometry Optimization: Finding the most stable 3D structure of the molecule.
Vibrational Analysis: Calculating the harmonic vibrational frequencies, which correspond to absorptions in the infrared (IR) spectrum. Key vibrational modes would include the C=O stretching of the ketone, C=C stretching of the allyl group and the aromatic ring, and various C-H bending and stretching modes.
NMR Chemical Shift Calculation: Predicting the ¹H and ¹³C chemical shifts based on the optimized geometry.
Without dedicated computational studies on this compound, a detailed analysis and the presentation of predictive data tables for its specific spectroscopic parameters are not possible at this time. The scientific community has extensively studied other substituted acetophenones, but this particular derivative remains an uncharacterized subject in the computational literature. dergipark.org.trscirp.orgresearchgate.net
Green Chemistry Principles in the Context of 1 3 Allylphenyl Ethanone Research
Implementation of the Twelve Principles of Green Chemistry
The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes. um-palembang.ac.idkahedu.edu.in Research related to the synthesis of 1-(3-allylphenyl)ethanone and its structural analogs can be analyzed to illustrate the practical application of these foundational tenets.
Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. yildiz.edu.trwjpps.com An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product. bdu.ac.in
The synthesis of this compound can be approached through several routes, each with a different theoretical atom economy. A common pathway involves the Claisen rearrangement of an appropriate allyl aryl ether. The rearrangement step itself is an intramolecular process and is theoretically 100% atom economical, as all atoms of the starting material are rearranged to form the product. bdu.ac.inwikipedia.org However, the synthesis of the necessary precursor and other alternative routes often involve steps with lower atom economy.
For instance, substitution and cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, are powerful methods for forming carbon-carbon bonds but are inherently less atom-economical due to the formation of stoichiometric byproducts like salts. bdu.ac.inmlsu.ac.in
| Synthetic Step/Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Claisen Rearrangement | Allyl (3-acetylphenyl) ether | This compound | None | 100% |
| Williamson Ether Synthesis (Precursor) | 3-Hydroxyacetophenone, Allyl bromide, NaOH | Allyl (3-acetylphenyl) ether | NaBr, H₂O | ~76% |
| Suzuki-Miyaura Coupling | 3-Bromoacetophenone, Allylboronic acid, Base (e.g., K₂CO₃) | This compound | Boronic acid waste, KBr, H₂O, CO₂ | < 50% |
| Friedel-Crafts Acylation | Allylbenzene, Acetyl chloride, AlCl₃ (catalyst) | This compound | HCl | ~98% (product only), but generates significant catalyst waste |
This table presents a simplified comparison of potential synthetic routes. Actual atom economy can vary based on specific reagents and catalysts used.
Addition reactions are another class of reactions that are inherently atom economical as they involve the combination of all reactant atoms into a single product. rsc.org
The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been formed. kahedu.edu.inmlsu.ac.in This principle is closely linked to atom economy; routes with high atom economy inherently generate less waste. um-palembang.ac.id In the synthesis of aryl ketones, traditional methods like Friedel-Crafts acylation often use stoichiometric amounts of Lewis acids (e.g., AlCl₃) that are hydrolyzed during workup, generating large volumes of acidic waste. semanticscholar.org
Strategies to prevent waste in syntheses related to this compound include:
Employing Catalytic Reagents: Using catalysts instead of stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can often be recycled. um-palembang.ac.idmdpi.com Palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, while having lower atom economy than rearrangements, are preferable to older methods that generate more hazardous waste. preprints.orglibretexts.org
One-Pot and Sequential Reactions: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" reaction) or a sequential process without isolating intermediates reduces the use of solvents for workup and purification, thereby minimizing waste generation. rsc.orgrsc.org
Process Optimization: The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric. Optimizing reaction conditions to improve yield and selectivity directly reduces the amount of unreacted starting materials and byproducts that contribute to the waste stream. Micellar catalysis, for example, has been shown to significantly lower the E-factor in chalcone (B49325) synthesis, a reaction class related to aryl ketones. acs.orgrsc.org
In the context of this compound synthesis, greener solvent choices are being explored:
Claisen Rearrangement: This reaction has traditionally been performed in high-boiling, toxic solvents like 1,2-dichlorobenzene. medjchem.com Research has demonstrated the viability of greener alternatives, including water, propylene (B89431) carbonate (a biodegradable solvent), and cyclopentyl methyl ether (CpOMe). medjchem.combeilstein-journals.orgkccollege.ac.in Solvent-free conditions, where the reaction is run neat, represent an even greener approach. semanticscholar.orgbeilstein-journals.org
Cross-Coupling Reactions: Water is an excellent green solvent for many palladium-catalyzed reactions like the Suzuki coupling, owing to its safety, low cost, and non-flammability. libretexts.orgrsc.orgchemistryviews.org The use of phase-transfer catalysts can enable reactions between water-insoluble organic reactants and water-soluble inorganic reagents, reducing the need for bulk organic solvents. tandfonline.comresearchgate.net
Alternative Green Solvents: Other solvents considered "green" include polyethylene (B3416737) glycol (PEG) and ionic liquids, which have low volatility. kccollege.ac.in Bio-renewable solvents, such as Cyrene™, are also emerging as sustainable alternatives to petroleum-based aprotic solvents.
| Reaction Type | Traditional Solvents | Greener Alternatives |
| Claisen Rearrangement | N,N-dimethylaniline, 1,2-Dichlorobenzene | Water, Propylene Carbonate, CpOMe, Solvent-free medjchem.combeilstein-journals.org |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, Dimethylformamide (DMF) | Water, Ethanol, Water with surfactants (micellar catalysis) acs.orgrsc.orgrsc.org |
| Williamson Ether Synthesis | Acetone, DMF, Acetonitrile | Two-phase systems with Phase-Transfer Catalysis (PTC) tandfonline.comresearchgate.net |
Energy requirements for chemical processes should be minimized for their environmental and economic impacts. acs.org Reactions should ideally be conducted at ambient temperature and pressure. Many traditional syntheses, however, require significant energy input for heating or cooling.
Approaches to improve energy efficiency in the synthesis of this compound and related compounds include:
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes. dokumen.pub This leads to substantial energy savings. It has been successfully applied to Claisen rearrangements and the synthesis of acetophenone (B1666503) derivatives. lew.rolibretexts.org
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields under milder conditions, thus conserving energy. lew.roworldwidejournals.com
Photocatalysis: Utilizing visible light as an energy source allows for the synthesis of aromatic ketones to be performed at room temperature, offering a highly energy-efficient alternative to thermally driven processes. rsc.orgchemistryviews.org
Electrosynthesis: Using electricity, ideally from renewable sources, to drive chemical reactions can replace energy-intensive processes that rely on high temperatures or hazardous chemical oxidants and reductants. beilstein-journals.org
Catalytic reagents are superior to stoichiometric reagents as they are used in small quantities and can, in principle, be recycled indefinitely. um-palembang.ac.id Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements.
Key catalytic strategies relevant to this compound include:
Transition Metal Catalysis: Palladium catalysts are highly effective for cross-coupling reactions like Suzuki and Heck, enabling the synthesis of complex molecules under relatively mild conditions. libretexts.orgrsc.org Research is ongoing to develop catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of precious metal needed. rsc.org Furthermore, catalysts based on more abundant and less toxic metals like iron and copper are being developed as sustainable alternatives. nih.gov
Phase-Transfer Catalysis (PTC): For the synthesis of the allyl phenyl ether precursor, PTC is an efficient methodology. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (e.g., phenoxide anion) from an aqueous phase to an organic phase, increasing reaction rates and allowing the use of a two-phase system which simplifies separation. tandfonline.comresearchgate.networldwidejournals.com
Heterogeneous Catalysis: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies catalyst recovery and recycling. mdpi.com Materials like zeolites, or metals supported on materials like charcoal, silica, or polymers, are examples of heterogeneous catalysts that can be used in the synthesis of aryl ketones and their precursors. ub.rorsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under very mild conditions (ambient temperature and pressure in water). While specific applications for this compound are not widely reported, biocatalytic routes are a promising area of green chemistry for the synthesis of fine chemicals.
Development of Sustainable Synthetic Methodologies
Building on the individual principles, the development of holistically sustainable synthetic methodologies aims to integrate multiple green aspects into a single process. For the synthesis of this compound and other aryl ketones, this involves moving beyond simple substitution reactions towards more elegant and efficient strategies.
Emerging sustainable approaches include:
Visible-Light Photocatalysis: This method uses light to activate a catalyst, which can then drive the desired chemical transformation. For aryl ketone synthesis, this has been used for C-H oxidation reactions using air as the oxidant and water as the solvent, representing a highly sustainable approach. chemistryviews.org
Electrochemical Synthesis: Electrochemistry uses electrons as a "clean" reagent to replace hazardous and wasteful chemical oxidants or reductants. beilstein-journals.org The electrocarboxylation of acetophenone derivatives is one example of this technology being applied to related structures. beilstein-journals.org
Flow Chemistry: Conducting reactions in continuous flow reactors rather than in traditional batch-wise fashion offers improved heat transfer, safety, and scalability. This can lead to higher yields and purity, reducing waste and energy consumption. d-nb.info
Catalyst Immobilization and Recycling: Developing robust methods to immobilize expensive catalysts on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles. This is particularly important for precious metal catalysts like palladium and ruthenium and is a key feature of sustainable industrial processes. mdpi.comrsc.org
By combining these advanced methodologies with fundamental green principles like maximizing atom economy and using safer solvents, the synthesis of this compound can be progressively shifted towards a more sustainable and environmentally responsible practice.
Utilization of Renewable Feedstocks
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks whenever technically and economically feasible. For aromatic compounds like this compound, this involves exploring bio-based sources for its core chemical structure.
Lignin (B12514952), a complex polymer found in wood and a major waste product of the paper industry, is a promising renewable source of aromatic platform chemicals. rsc.org It is composed of phenylpropanoid monomers that can be broken down to yield valuable aromatic compounds such as vanillin (B372448) and phenol. rsc.orgmdpi.com Phenol, in particular, is a versatile building block that can be renewably sourced from the catalytic pyrolysis of lignin with high selectivity. acs.org
Research has demonstrated the synthesis of acetophenone derivatives from lignin-derived precursors. For instance, certain lignin fragments can be selectively oxidized to yield acetophenone structures. mdpi.com Furthermore, acetophenone itself has been synthesized in two steps from phloroglucinol, a compound that occurs naturally. rsc.org These pathways highlight the potential to construct the acetophenone core of this compound from biomass, thereby reducing reliance on traditional petroleum-based feedstocks. rsc.orgmdpi.com While direct synthesis of this compound from a specified renewable feedstock is an area for further development, the foundations for producing its key precursors from renewable resources like lignin are established.
Exploration of Environmentally Benign Reaction Conditions (e.g., aqueous media, solvent-free)
The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. Research into reactions like the Claisen rearrangement and the Heck reaction, which are instrumental in synthesizing compounds such as this compound, has yielded several environmentally benign alternatives to conventional methods.
Claisen Rearrangement:
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction used to introduce the allyl group onto a phenyl ring. Traditionally, this reaction requires high temperatures and often uses high-boiling, toxic organic solvents. medjchem.comrsc.org However, greener alternatives have been successfully developed.
A notable example is the synthesis of 3'-allyl-4'-hydroxyacetophenone, a structurally related compound, via a thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This transformation can be carried out effectively without any solvent at temperatures between 200°C and 270°C, with yields ranging from 64% to 96%.
Further green innovations for the Claisen rearrangement of allyl aryl ethers include:
Solvent-free Microreactors: The use of microreactor systems allows for rapid, solvent-free Claisen rearrangements with excellent heat transfer, leading to quantitative yields and high purity in a much shorter time compared to conventional batch reactions. rsc.orgrsc.org
Greener Solvents: Propylene carbonate, a non-toxic and biodegradable solvent, has been successfully used for the thermal Claisen rearrangement, offering enhanced yields and significantly reduced reaction times compared to the traditionally used 1,2-dichlorobenzene. medjchem.com
Aqueous Conditions: The "on water" effect, where insoluble reactants are vigorously stirred in water, has been shown to accelerate Claisen rearrangements due to the ability of interfacial water molecules to stabilize the polar transition state. acs.org
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation provides a method for direct and rapid heating of substrates, enabling solvent-free Claisen rearrangements in short reaction times. researchgate.net
Catalysis: The use of alkaline-earth-metal triflate salts as catalysts can facilitate the Claisen rearrangement in the substantial or complete absence of an additional solvent. google.com
| Method | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Thermal | Heating neat substrate (e.g., 200-270°C) | Eliminates solvent waste; high yields. | |
| Solvent-Free Microreactor | Continuous flow, high temperature | Quantitative yield, high purity, fast reaction. | rsc.orgrsc.org |
| Greener Solvent | Propylene carbonate | Non-toxic, biodegradable solvent; reduced time. | medjchem.com |
| "On Water" Reaction | Vigorous stirring in water | Rate acceleration, use of benign medium. | acs.org |
| Microwave-Assisted Solvent-Free | Microwave irradiation, no solvent | Rapid heating, short reaction times. | researchgate.net |
| Catalytic Solvent-Free | Alkaline-earth-metal salt catalyst | Avoids volatile organic solvents. | google.com |
Heck Reaction:
The Heck reaction is another fundamental C-C bond-forming method that can be used to synthesize substituted alkenes. Greener protocols for this reaction have been developed to replace toxic solvents and improve sustainability.
Green Solvents: Efficient Heck reactions have been demonstrated in greener solvents such as water or ethanol, often facilitated by microwave irradiation to achieve excellent yields in short reaction times. frontiersin.orgorganic-chemistry.org
Solvent-Free Mechanochemistry: High-speed ball milling offers a solvent-free method for conducting Heck reactions. This mechanochemical approach can be highly efficient and has been used for the synthesis of complex molecules. beilstein-journals.org
| Method | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Microwave | Pd(L-proline)₂ catalyst in water, microwave heating | Minimizes cost and hazards, rapid. | organic-chemistry.org |
| Ethanol Microwave | Pd EnCat®40 catalyst in ethanol, microwave heating | Use of a renewable and benign solvent. | frontiersin.org |
| Solvent-Free Ball Milling | Mechanical grinding of reactants with a catalyst | Eliminates bulk solvent, high efficiency. | beilstein-journals.org |
Applications of 1 3 Allylphenyl Ethanone in Contemporary Organic Synthesis
Building Block for Complex Organic Molecules
Theoretically, the distinct functional groups of 1-(3-allylphenyl)ethanone make it a promising candidate as a building block in the synthesis of more complex molecular architectures. The ketone functionality can undergo a wide range of transformations, including but not limited to:
Nucleophilic additions: Reactions with Grignard reagents, organolithium compounds, or other nucleophiles to introduce new carbon-carbon bonds.
Reductions: Conversion to the corresponding secondary alcohol, which can then be used in further synthetic steps.
Wittig-type reactions: To form new alkenes.
Enolate chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various alkylation and condensation reactions.
The allyl group offers another site for chemical modification, such as:
Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids.
Addition reactions: Halogenation, hydroboration-oxidation, and epoxidation.
Metathesis reactions: To form new carbon-carbon double bonds.
Despite this potential, specific examples of this compound being utilized as a key building block in the total synthesis of complex molecules are not prominently featured in the scientific literature.
Precursor in Natural Product Synthesis
The structural motifs present in this compound are found in some classes of natural products. The combination of an aromatic ring and an allyl group is a feature in certain phenylpropanoids and related compounds. However, a direct link or its use as a specific precursor in the total synthesis of any known natural product has not been identified in available research. The synthesis of natural products often involves highly specific starting materials and synthetic routes, and while it is plausible that a molecule like this compound could be adapted for such purposes, documented cases are not apparent.
Intermediate in the Synthesis of Advanced Functional Materials
Advanced functional materials, such as polymers, liquid crystals, and organic electronics, often incorporate aromatic ketones and polymerizable groups like allyl moieties. The structure of this compound suggests it could potentially be used as a monomer or a precursor to a monomer for polymerization reactions. The allyl group could participate in free-radical or transition-metal-catalyzed polymerizations. The aromatic ketone portion could impart specific photophysical or thermal properties to the resulting material. However, there is a lack of specific studies detailing the synthesis of advanced functional materials using this compound as a key intermediate.
Role in Developing Novel Synthetic Reagents or Catalysts
The development of new synthetic reagents and catalysts often involves the modification of organic molecules to introduce specific functionalities that can facilitate or catalyze chemical reactions. For instance, the ketone in this compound could be converted into a ligand for a metal catalyst, or the entire molecule could be functionalized to act as an organocatalyst. While the potential for such applications exists due to its chemical structure, there are no specific reports in the scientific literature of this compound being used to develop novel synthetic reagents or catalysts.
Future Research Directions and Emerging Paradigms for 1 3 Allylphenyl Ethanone
Exploration of Unprecedented Chemical Transformations
The dual functionality of 1-(3-allylphenyl)ethanone opens avenues for novel and complex chemical transformations that are yet to be thoroughly explored. Future research will likely focus on leveraging the interplay between the allyl and acetyl groups to construct intricate molecular scaffolds.
One promising area is the development of tandem reactions , where multiple bond-forming events occur in a single operation. For instance, a sequence involving a Heck reaction at the allyl group followed by a condensation or cyclization at the ketone could provide rapid access to polycyclic systems researchgate.net. Similarly, palladium-catalyzed reactions that couple allylic alcohols with aryl iodides to form saturated aryl ketones in one step suggest that tandem pathways could be developed for this compound researchgate.net.
Another frontier is the exploration of intramolecular cyclization reactions. Depending on the reagents and catalysts employed, the allyl group could be induced to react with the aromatic ring or the acetyl group. Acid-catalyzed intramolecular hydroarylation could lead to the formation of substituted indane or tetralin ring systems, valuable structures in medicinal chemistry.
Furthermore, the development of highly regio- and diastereoselective transformations targeting the allyl group remains a key objective thieme.de. Advanced catalytic systems could enable the enantioselective allylation or oxidation of the ketone, providing access to chiral building blocks that are otherwise difficult to synthesize nih.govorganic-chemistry.org. The unique electronic environment provided by the meta-acetyl group could influence the regioselectivity of reactions such as hydroformylation or epoxidation of the allyl double bond in ways that differ from simple allylbenzene.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by accelerating route design and optimizing reaction conditions with a level of efficiency unattainable through traditional methods rjptonline.org.
ML for Reaction Optimization: Once a synthetic route is chosen, ML algorithms can be employed to optimize the reaction conditions, a task that is often resource-intensive beilstein-journals.orgsemanticscholar.org. For the key Friedel-Crafts acylation step to produce this compound, an ML model could navigate the complex, multi-dimensional parameter space to maximize yield and minimize byproducts chemrxiv.orgresearchgate.netaaai.org. This approach, known as active learning, uses an algorithm to suggest the next set of experiments to perform, iteratively refining the reaction conditions with minimal human intervention nih.govduke.edu. The model can simultaneously optimize variables that are often interdependent, leading to superior outcomes compared to one-variable-at-a-time experimentation researchgate.net.
| Parameter | Variable Type | Range/Options for Optimization | Potential Impact |
|---|---|---|---|
| Catalyst | Categorical | AlCl₃, FeCl₃, Zeolite H-BEA, Sc(OTf)₃ | Activity, Selectivity, Recyclability |
| Solvent | Categorical | CS₂, Nitrobenzene, 1,2-Dichloroethane | Reagent Solubility, Reaction Rate |
| Temperature | Continuous | 0 °C to 80 °C | Reaction Rate vs. Byproduct Formation |
| Concentration | Continuous | 0.1 M to 2.0 M | Kinetics, Selectivity |
| Reaction Time | Continuous | 5 min to 24 h | Conversion vs. Degradation |
Development of Flow Chemistry Approaches for Scalable Synthesis
For the industrial production of this compound, transitioning from traditional batch manufacturing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability stolichem.comyoutube.com.
Enhanced Safety and Control: Friedel-Crafts acylations are often highly exothermic, posing a significant risk of thermal runaway in large batch reactors chemcess.com. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, enabling precise temperature control and inherently safer operation stolichem.com. This enhanced control often leads to cleaner reactions with fewer impurities.
Scalability and Efficiency: Scaling up a flow chemistry process is typically achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors rsc.org. The use of packed-bed reactors filled with a heterogeneous catalyst , such as a zeolite or a supported Lewis acid, is particularly advantageous researchgate.netacs.orgqualitas1998.net. This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for a truly continuous manufacturing process, significantly boosting productivity mdpi.com. A continuous flow synthesis of an aryl ketone precursor to ibuprofen, for example, demonstrated a 95% yield with a residence time of only 60 seconds acs.org.
| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Hypothetical) |
|---|---|---|
| Reactor Type | Jacketed Glass Reactor | Packed-Bed Reactor (PBR) with Heterogeneous Catalyst |
| Reaction Volume | 5 L | 10 mL |
| Temperature Control | Moderate (risk of hotspots) | Excellent (precise and uniform) |
| Residence Time | 4 hours | 5 minutes |
| Workup | Aqueous quench, extraction, catalyst filtration | In-line quench and liquid-liquid separation |
| Productivity | ~1 kg / 8-hour shift | ~5 kg / 8-hour shift |
| Safety Profile | Moderate risk (exotherm management) | High (minimized reaction volume, superior heat transfer) |
Investigation of Bio-Inspired Synthetic Routes and Biocatalysis
Harnessing biological systems offers a sustainable and highly selective alternative to traditional chemical synthesis. Future research into this compound will likely draw inspiration from nature's own chemical factories.
Engineered Metabolic Pathways: The phenylpropanoid pathway in plants is responsible for producing a vast array of aromatic compounds from simple precursors mdpi.comnih.gov. By employing the tools of metabolic engineering and synthetic biology, microorganisms like E. coli or yeast, or even plants themselves, could be engineered to produce this compound or a close precursor frontiersin.orgnih.gov. For instance, researchers have successfully redirected the metabolic flux in tobacco plants to produce raspberry ketone, another valuable aromatic ketone, by introducing biosynthetic enzymes and activating the native phenylpropanoid pathway nih.govresearchgate.net. A similar strategy could be envisioned where engineered enzymes assemble a C6-C3 (phenylpropanoid) unit and a C2 unit to form the target molecule's backbone from sugars.
Biocatalytic Transformations: Specific enzymatic reactions could be employed to construct or modify the molecule with high chemo-, regio-, and stereoselectivity. While direct biocatalytic Friedel-Crafts acylation is challenging, enzymes could be used in alternative routes benthamdirect.com. For example, an engineered alcohol dehydrogenase could perform the asymmetric oxidation of a corresponding secondary alcohol to yield a chiral version of the ketone. Furthermore, enzymes from the vast diversity of microbial metabolisms could be discovered and engineered to perform specific acylations on an allylbenzene precursor, avoiding the harsh reagents and conditions of traditional chemical methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
